molecular formula C19H16F2N2O4 B6562128 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1021216-65-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562128
CAS No.: 1021216-65-8
M. Wt: 374.3 g/mol
InChI Key: DKOGKGYGNALGLB-UHFFFAOYSA-N
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Description

The target compound, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a 2-methoxyphenoxy acetamide side chain. Key structural elements include:

  • 1,2-Oxazole ring: Provides rigidity and electronic effects.
  • 2,4-Difluorophenyl group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals .
  • 2-Methoxyphenoxy acetamide: The methoxy group at the 2-position on the phenoxy ring may influence solubility and binding interactions.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGKGYGNALGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core oxazole ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that this compound exhibits biological activity, potentially making it useful in the development of new pharmaceuticals. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Studies may explore its efficacy in treating various diseases, such as inflammation and cancer.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution on Phenoxy Ring

The position of the methoxy group on the phenoxy ring significantly impacts physicochemical properties. The target compound (2-methoxy) is compared to its isomers:

Compound Name Methoxy Position Molecular Formula Molecular Weight Key Features
Target Compound 2- C₁₉H₁₆F₂N₂O₄ 374.3 1,2-Oxazole core; 2,4-difluorophenyl
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide 3- C₁₉H₁₆F₂N₂O₄ 374.3 Similar core; 3-methoxy group
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide 4- C₁₉H₁₆F₂N₂O₄ 374.3 Similar core; 4-methoxy group

Key Observations :

  • Electronic Effects : The 2-methoxy group may induce steric hindrance or alter hydrogen-bonding capacity compared to 3- or 4-substituted isomers.
  • Solubility : The 4-methoxy isomer () may exhibit higher solubility due to symmetry, but experimental data are lacking.

Heterocyclic Core Variations

Thiadiazole vs. Oxazole Derivatives

Compounds in (e.g., 5k, 5l, 5m ) replace the 1,2-oxazole with a 1,3,4-thiadiazole ring:

Compound ID () Heterocycle Substituents Melting Point (°C)
5k 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 135–136
Target Compound 1,2-Oxazole 2-Methoxyphenoxy, difluorophenyl Not reported

Key Observations :

  • Melting Points : Thiadiazole derivatives (e.g., 5k) have moderate melting points (~135–140°C), suggesting comparable crystallinity to the target compound.
Triazole Derivatives

and highlight triazole-containing compounds (e.g., PC945 in ), which are known for antifungal activity. Unlike the target’s oxazole, triazoles offer enhanced metabolic stability due to their aromatic nitrogen atoms .

Functional Group Modifications

Sulfamoyl vs. Acetamide Groups

describes 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, which replaces the target’s acetamide with a sulfamoyl group:

  • Biological Implications : Sulfamoyl groups are common in sulfonamide drugs, suggesting antibacterial or enzyme inhibitory activity.
Difluorophenyl Substitutions

The 2,4-difluorophenyl group in the target compound is also present in PC945 (), a triazole antifungal agent. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, a feature shared with the target compound .

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, identified by its CAS number 1021265-10-0, is a compound with significant potential in biological applications. This article explores its biological activity based on various studies, highlighting its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C20H18F2N2O5
  • Molecular Weight : 404.4 g/mol

The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The oxazole ring and the difluorophenyl group contribute to its lipophilicity and ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistically, it may modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Inhibition of Enzymatic Activity

This compound has been reported to inhibit specific enzymes crucial for cancer progression and microbial survival. For example, it may act as an inhibitor of proteases or kinases that play a role in tumor metastasis or bacterial virulence.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a related oxazole derivative exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent.
    CompoundActivityTarget Organism
    Oxazole DerivativeInhibitoryMRSA
  • Cancer Cell Line Studies : In vitro assays showed that the compound induced apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins.
    Cell LineIC50 (µM)Mechanism
    MDA-MB-23115Apoptosis via caspase activation
    HeLa20Bcl-2 modulation
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on specific kinases involved in cancer signaling pathways. Results indicated a dose-dependent inhibition.
    EnzymeIC50 (µM)
    PI3K10
    MEK8

Q & A

Q. What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide?

The synthesis typically involves:

  • Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 60–80°C) .
  • Coupling reactions : Reacting the isoxazole intermediate with a chloroacetylated phenoxy precursor in dimethylformamide (DMF) using potassium carbonate as a base (room temperature, 12–24 hours) .
  • Final acetamide assembly : Amidation via nucleophilic substitution, monitored by TLC and purified via column chromatography .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.9–7.5 ppm), and acetamide (δ ~4.0 ppm) groups .
    • IR spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and NH stretching (~3468 cm⁻¹) .
    • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~430 for analogs) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, hydrolases) to test IC₅₀ values in dose-response curves (0.1–100 µM) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Compare analogs with halogen (F, Cl) or methoxy group modifications on the phenyl rings to assess electronic effects on target binding .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide moiety) .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Control for assay conditions : Standardize buffer pH, temperature, and enzyme/substrate concentrations .
  • Validate purity : Re-test compounds with ≥95% HPLC purity to exclude impurities affecting results .
  • Cross-validate models : Compare results across cell-based and cell-free assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Rodent models : Administer 10–50 mg/kg doses in Wistar rats to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .
  • Acute toxicity : Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT, creatinine) over 14 days .

Methodological Challenges and Solutions

Q. How can low yields during synthesis be mitigated?

  • Optimize reaction conditions : Increase equivalents of coupling agents (e.g., HATU) or use microwave-assisted synthesis to accelerate kinetics .
  • Purification : Employ gradient elution in flash chromatography (hexane:ethyl acetate 70:30 → 50:50) .

Q. What strategies enhance solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen .
  • Co-solvent systems : Use 10% DMSO in saline for intraperitoneal injections .

Key Citations

  • Synthesis protocols:
  • Biological evaluation:

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